5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol
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Overview
Description
5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by its attachment to a phenyl group through a carbonyl linkage. The trifluoromethyl group is then introduced via a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management. Catalysts may also be used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and related compounds.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets within the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Pyrrolidinylcarbonylphenyl)-3-methylphenol
- 5-(3-Pyrrolidinylcarbonylphenyl)-3-chlorophenol
- 5-(3-Pyrrolidinylcarbonylphenyl)-3-bromophenol
Uniqueness
5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with hydrophobic regions of biological targets, making it a valuable compound in drug discovery and materials science.
Properties
IUPAC Name |
[3-[3-hydroxy-5-(trifluoromethyl)phenyl]phenyl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO2/c19-18(20,21)15-9-14(10-16(23)11-15)12-4-3-5-13(8-12)17(24)22-6-1-2-7-22/h3-5,8-11,23H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVHJCDCXQWGKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686756 |
Source
|
Record name | [3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-yl](pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261985-14-1 |
Source
|
Record name | [3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-yl](pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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